2,6-Dimethyl-4-(piperazine-1-sulfonyl)morpholine

Descripción general

Descripción

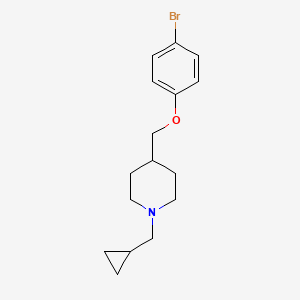

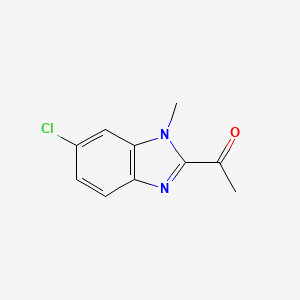

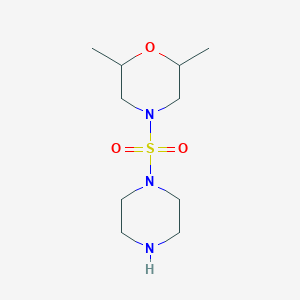

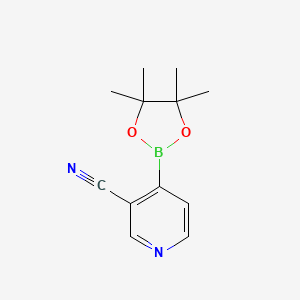

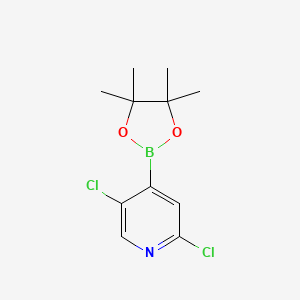

2,6-Dimethyl-4-(piperazine-1-sulfonyl)morpholine is a chemical compound with the CAS Number: 1042788-17-9 . It has a molecular weight of 263.36 .

Synthesis Analysis

Recent developments in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis

The IUPAC name of this compound is 2,6-dimethyl-4-(1-piperazinylsulfonyl)morpholine . The InChI code is 1S/C10H21N3O3S/c1-9-7-13(8-10(2)16-9)17(14,15)12-5-3-11-4-6-12/h9-11H,3-8H2,1-2H3 .Chemical Reactions Analysis

The key step in the synthesis of 2,6-Dimethyl-4-(piperazine-1-sulfonyl)morpholine includes aza-Michael addition between diamine and the in situ generated sulfonium salt .Physical And Chemical Properties Analysis

The molecular formula of this compound is C10H21N3O3S . It has a molecular weight of 263.35704 .Aplicaciones Científicas De Investigación

Pharmaceutical Research

2,6-Dimethyl-4-(piperazine-1-sulfonyl)morpholine: is utilized in pharmaceutical research as a reference material for drug development. Its unique structure serves as a scaffold for synthesizing potential therapeutic agents. The compound’s sulfonyl and piperazine groups are particularly interesting for creating molecules with possible CNS activity due to their prevalence in pharmacologically active compounds .

Antiviral Studies

This compound has been explored for its potential in antiviral studies. Derivatives of morpholine and piperazine have shown activity against various viral infections. Research into similar compounds has indicated that they can inhibit viral replication, making 2,6-Dimethyl-4-(piperazine-1-sulfonyl)morpholine a candidate for further investigation in this area .

Agriculture

In the agricultural sector, compounds like 2,6-Dimethyl-4-(piperazine-1-sulfonyl)morpholine are studied for their potential use as precursors to agrochemicals. Their structural motifs are often found in fungicides and herbicides. Research in this field aims to enhance crop protection and yield through the development of new, more effective compounds .

Industrial Applications

The industrial applications of such compounds include their use as intermediates in the synthesis of more complex molecules. The morpholine ring, in particular, is a versatile moiety that can be further functionalized to produce a variety of industrial chemicals .

Environmental Science

2,6-Dimethyl-4-(piperazine-1-sulfonyl)morpholine: may also have applications in environmental science. Its derivatives could be used to synthesize compounds that help in the degradation of pollutants or in the development of environmentally friendly materials .

Materials Science

In materials science, the compound’s derivatives could be key in creating new polymers with unique properties. The sulfonyl group, for instance, could impart thermal stability, while the piperazine could contribute to flexibility, making it valuable for research into high-performance materials .

Biochemistry

Finally, in biochemistry, 2,6-Dimethyl-4-(piperazine-1-sulfonyl)morpholine can be used to study enzyme-substrate interactions. Its structure allows it to mimic certain biological molecules, which can be crucial in understanding metabolic pathways and designing inhibitors for enzymes .

Propiedades

IUPAC Name |

2,6-dimethyl-4-piperazin-1-ylsulfonylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O3S/c1-9-7-13(8-10(2)16-9)17(14,15)12-5-3-11-4-6-12/h9-11H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKZQHJCAHARRPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)S(=O)(=O)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethyl-4-(piperazine-1-sulfonyl)morpholine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B1461738.png)